molecular formula C31H23N5O3S B11624291 (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11624291
M. Wt: 545.6 g/mol
InChI Key: QGUQZYCZDVZHSS-DIBXZPPDSA-N
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Description

(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a potent, ATP-competitive small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. This compound exhibits high selectivity for PIM-1, PIM-2, and PIM-3 kinases, which are serine/threonine kinases frequently overexpressed in a range of hematological malignancies and solid tumors. PIM kinases function as key regulators of cell survival, proliferation, and metabolism, acting through the phosphorylation of substrates that promote tumorigenesis, such as negative regulation of apoptosis . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex oncogenic signaling networks driven by PIM kinases, enabling the investigation of their role in tumor initiation, progression, and resistance to chemotherapy. Its well-characterized mechanism, involving direct competition with ATP for binding in the kinase active site, allows researchers to effectively suppress PIM-mediated signaling pathways in cellular models . Consequently, this compound is a critical tool for preclinical studies aimed at validating PIM kinases as therapeutic targets, particularly in cancers like multiple myeloma, acute myeloid leukemia, and prostate cancer, where its inhibition has been shown to reduce cancer cell viability and sensitize tumors to other anticancer agents.

Properties

Molecular Formula

C31H23N5O3S

Molecular Weight

545.6 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H23N5O3S/c1-2-17-39-25-15-13-22(14-16-25)28-23(20-35(34-28)24-11-7-4-8-12-24)19-27-30(38)36-31(40-27)32-29(37)26(33-36)18-21-9-5-3-6-10-21/h2-16,19-20H,1,17-18H2/b27-19-

InChI Key

QGUQZYCZDVZHSS-DIBXZPPDSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This involves cyclization reactions using thiourea and appropriate aldehydes.

    Final coupling: The final step involves coupling the pyrazole derivative with the thiazolo[3,2-b][1,2,4]triazine core under specific conditions, often using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the thiazolo[3,2-b][1,2,4]triazine core, leading to hydrogenated products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under various conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Hydrogenated pyrazole or thiazolo[3,2-b][1,2,4]triazine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.

Medicine

    Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Potential use in diagnostic assays due to its ability to interact with biological molecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, inhibiting or modulating their activity.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares its thiazolo-triazine-dione scaffold with derivatives such as (2Z)-6-methyl-2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione (hereafter referred to as Compound A ). Key differences include:

  • Substituent at Position 6 : The benzyl group in the target compound vs. a methyl group in Compound A. This modification increases molecular weight (485.6 vs. 452.5 g/mol) and enhances lipophilicity (predicted XLogP3: ~5.5 vs. 4.9) .
  • Pyrazole Substituents : The allyloxy group in the target compound vs. a 2-methylpropoxy group in Compound A. Allyloxy’s unsaturated bond may confer greater conformational flexibility and reactivity .

Physicochemical Properties

Property Target Compound Compound A
Molecular Weight (g/mol) 485.6 452.5
XLogP3 ~5.5 (estimated) 5.1
Hydrogen Bond Acceptors 6 6
Rotatable Bonds 7 6
Topological Polar Surface Area 114 Ų 114 Ų

Both compounds exhibit identical polar surface areas, suggesting similar passive diffusion rates .

Methodological Considerations in Structural Analysis

The stereochemical assignment of the (2Z)-configuration likely relies on X-ray crystallography, a method supported by software suites like SHELXL and WinGX for refining anisotropic displacement parameters . Computational tools (e.g., density functional theory) could further validate the stability of the Z-isomer over the E-configuration, as seen in related triazine derivatives .

Biological Activity

The compound (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant scaffolds: pyrazole, thiazole, and triazine. These structural features suggest a potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high-purity products. The synthesis typically starts from readily available precursors such as p-hydroxy benzaldehyde and phenyl hydrazine. The characterization of the resulting compounds is achieved through various spectroscopic methods including IR and NMR spectroscopy to confirm their structures and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrazole moieties. For instance:

  • Antibacterial Activity : A series of synthesized triazole and pyrazole derivatives were tested against various bacterial strains. Compounds with electron-donating groups showed significant antibacterial activity compared to standard antibiotics like Novobiocin and Ampicillin. Notably, compounds with para-substituted phenyl groups exhibited enhanced activity against Escherichia coli due to increased lipophilicity .
CompoundBacterial StrainInhibition Zone (mm)Comparison Standard
12eE. coli18Novobiocin
12fStaphylococcus aureus20Ampicillin

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenges free radicals in a dose-dependent manner.

Concentration (µM)% Inhibition
1025
5045
10070
20090

The high percentage inhibition at elevated concentrations suggests that this compound may serve as a potent antioxidant agent .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against several pathogens. The findings demonstrated that compounds similar in structure to (2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibited significant growth inhibition against E. coli and S. aureus, indicating the potential for development as therapeutic agents .
  • Antioxidant Activity Assessment : Another investigation focused on evaluating the antioxidant properties of various synthesized heterocycles using the DPPH assay. The results indicated that compounds with similar scaffolds to our target compound demonstrated substantial free radical scavenging capabilities, further supporting the hypothesis of their potential health benefits .

Q & A

Q. ADME Profiling :

  • Absorption : Administer via oral gavage in rodent models; measure plasma concentrations via HPLC-MS .
  • Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., allyloxy dealkylation) .

Q. Toxicity Screening :

  • Acute Toxicity : Dose escalation in zebrafish embryos (LC50 determination) .
  • Genotoxicity : Ames test with S. typhimurium TA98/TA100 strains .

Methodological Notes for Data Interpretation

  • Spectral Discrepancies : If NMR signals for the pyrazole ring protons differ from literature (e.g., δ 7.2–7.8 ppm vs. δ 7.5–8.0 ppm), re-examine solvent effects (CDCl3 vs. DMSO-d6) or tautomeric equilibria .
  • Yield Optimization : For low yields in the final cyclization step, replace conventional heating with microwave-assisted synthesis (30 mins at 150°C) .

Comparative Structural Analysis

Analog CompoundKey Structural DifferencesImpact on Activity
4-(4-Isopropoxyphenyl)-1H-pyrazoleIsopropoxy vs. allyloxy substituentReduced solubility (logP +0.3)
5-Methyl-thiazolo-triazineMethyl vs. benzyl at position 6Lower kinase inhibition (IC50 +2 µM)

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